Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 6-aminopyridine.
Esterification: The 2-fluorobenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-fluorobenzoate.
Coupling Reaction: The methyl 2-fluorobenzoate is then subjected to a coupling reaction with 6-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological conditions due to the presence of the aminopyridine moiety.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe in biological studies to investigate the function of various enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(6-aminopyridin-3-yl)-2-chlorobenzoate
- Methyl 5-(6-aminopyridin-3-yl)-2-bromobenzoate
- Methyl 5-(6-aminopyridin-3-yl)-2-iodobenzoate
Uniqueness
Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interactions. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable compound in medicinal chemistry and other applications.
Properties
IUPAC Name |
methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)10-6-8(2-4-11(10)14)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQCQNFYAYAWJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CN=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718567 |
Source
|
Record name | Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-17-4 |
Source
|
Record name | Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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